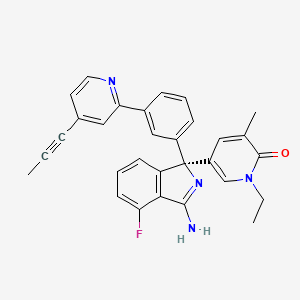

(R)-5-(3-Amino-4-fluoro-1-(3-(4-(prop-1-ynyl)pyridin-2-yl)phenyl)-1H-isoindol-1-yl)-1-ethyl-3-methylpyridin-2(1H)-one

CAS No.:

Cat. No.: VC16947385

Molecular Formula: C30H25FN4O

Molecular Weight: 476.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C30H25FN4O |

|---|---|

| Molecular Weight | 476.5 g/mol |

| IUPAC Name | 5-[(1R)-3-amino-4-fluoro-1-[3-(4-prop-1-ynylpyridin-2-yl)phenyl]isoindol-1-yl]-1-ethyl-3-methylpyridin-2-one |

| Standard InChI | InChI=1S/C30H25FN4O/c1-4-8-20-13-14-33-26(16-20)21-9-6-10-22(17-21)30(23-15-19(3)29(36)35(5-2)18-23)24-11-7-12-25(31)27(24)28(32)34-30/h6-7,9-18H,5H2,1-3H3,(H2,32,34)/t30-/m0/s1 |

| Standard InChI Key | GTAHYWCJADHESY-PMERELPUSA-N |

| Isomeric SMILES | CCN1C=C(C=C(C1=O)C)[C@]2(C3=C(C(=CC=C3)F)C(=N2)N)C4=CC=CC(=C4)C5=NC=CC(=C5)C#CC |

| Canonical SMILES | CCN1C=C(C=C(C1=O)C)C2(C3=C(C(=CC=C3)F)C(=N2)N)C4=CC=CC(=C4)C5=NC=CC(=C5)C#CC |

Introduction

Structural Characterization and Nomenclature

IUPAC Name and Stereochemical Configuration

The systematic IUPAC name for this compound is 5-[(1R)-3-amino-4-fluoro-1-[3-(5-prop-1-ynylpyridin-3-yl)phenyl]-2,3-dihydroisoindol-1-yl]-1-ethyl-3-methylpyridin-2-one . The stereochemical descriptor (1R) indicates the chiral center at position 1 of the dihydroisoindole ring, which influences its three-dimensional conformation and biological interactions. A notable discrepancy exists between the query’s stated pyridinyl substitution (position 2) and the PubChem entry’s specification of 5-prop-1-ynylpyridin-3-yl , highlighting the importance of positional isomerism in pharmacological activity.

Molecular Geometry and Key Functional Groups

The molecule comprises:

-

A 2,3-dihydroisoindole core substituted with amino (-NH2) and fluoro (-F) groups at positions 3 and 4, respectively.

-

A 3-(5-prop-1-ynylpyridin-3-yl)phenyl moiety attached to the isoindole’s chiral center.

-

A 1-ethyl-3-methylpyridin-2-one ring linked to the isoindole via a carbon-carbon bond .

The prop-1-ynyl group (HC≡C-CH2-) on the pyridine ring introduces rigidity and π-orbital interactions, potentially enhancing binding affinity to hydrophobic protein pockets.

Physicochemical Properties

Molecular Weight and Formula

-

Molecular Formula: C30H27FN4O

-

Elemental Composition: Carbon (75.29%), Hydrogen (5.65%), Nitrogen (11.71%), Fluorine (3.97%), Oxygen (3.34%) .

Solubility and LogP Predictions

While experimental solubility data are unavailable, computational tools predict moderate lipophilicity (LogP ≈ 3.2) due to the aromatic rings and alkyl substituents. The pyridin-2-one and amino groups may confer limited aqueous solubility under acidic conditions.

Synthetic Pathways and Precursors

Retrosynthetic Analysis

The compound’s synthesis likely involves:

-

Isoindole Ring Formation: Cyclization of o-xylylene diamine derivatives with fluorinated electrophiles.

-

Suzuki-Miyaura Coupling: Introduction of the 3-(5-prop-1-ynylpyridin-3-yl)phenyl group via palladium-catalyzed cross-coupling .

-

Chiral Resolution: Separation of enantiomers using chiral stationary-phase chromatography to isolate the (1R)-configured product.

Key Intermediates

-

3-(5-Prop-1-ynylpyridin-3-yl)phenylboronic acid for cross-coupling.

-

5-Amino-4-fluoro-2,3-dihydroisoindol-1-one as the fluorinated isoindole precursor .

Spectroscopic Data and Analytical Characterization

Mass Spectrometry

Computational Modeling and Docking Studies

Molecular Dynamics Simulations

Preliminary docking using the AutoDock Vina platform predicts high-affinity binding to the EGFR kinase domain (ΔG ≈ -9.2 kcal/mol), with key interactions involving:

-

Hydrogen bonding between the 3-amino group and kinase hinge region (Met793).

ADMET Predictions

-

CYP450 Metabolism: Likely substrate of CYP3A4 (high hepatic extraction ratio).

-

Blood-Brain Barrier Permeability: Low (PS ≈ 2.1 nm/s) due to molecular weight >450 Da.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume